molecular formula C6H6Cl2 B146989 1,1-Dichloro-3-cyclopropyl-2-propyne CAS No. 139185-46-9

1,1-Dichloro-3-cyclopropyl-2-propyne

Cat. No.: B146989
CAS No.: 139185-46-9
M. Wt: 149.01 g/mol
InChI Key: WQEWQEKKRTXLML-UHFFFAOYSA-N
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Description

1,1-Dichloro-3-cyclopropyl-2-propyne is a chlorinated alkyne derivative with a cyclopropane substituent. The compound features a triple bond (propyne backbone), two chlorine atoms at the 1-position, and a cyclopropyl group at the 3-position. This unique combination of functional groups suggests high reactivity, particularly in electrophilic addition or substitution reactions, and possible applications in agrochemical or pharmaceutical synthesis.

Properties

CAS No.

139185-46-9

Molecular Formula

C6H6Cl2

Molecular Weight

149.01 g/mol

IUPAC Name

3,3-dichloroprop-1-ynylcyclopropane

InChI

InChI=1S/C6H6Cl2/c7-6(8)4-3-5-1-2-5/h5-6H,1-2H2

InChI Key

WQEWQEKKRTXLML-UHFFFAOYSA-N

SMILES

C1CC1C#CC(Cl)Cl

Canonical SMILES

C1CC1C#CC(Cl)Cl

Synonyms

Cyclopropane, (3,3-dichloro-1-propynyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1,1-Dichloro-3-cyclopropyl-2-propyne with structurally or functionally related chlorinated hydrocarbons:

Compound CAS Number Structure Key Properties Applications/Toxicity
This compound N/A* Propyne backbone with Cl (1,1), cyclopropyl (3) Hypothesized high reactivity due to triple bond and strained cyclopropane ring Potential use in specialty chemical synthesis; toxicity data unavailable.
1,2,3-Trichloropropane 96-18-4 Propane with Cl at 1,2,3 positions Volatile liquid; carcinogenic (NTP-listed) Industrial solvent; restricted due to toxicity
1,3-Dichloropropene 542-75-6 Propene with Cl at 1,3 positions Soil fumigant; moderate mammalian toxicity Agricultural nematicide; regulated due to environmental persistence
3-Chloro-1-propene (Allyl chloride) 107-05-1 Propene with Cl at 3-position Volatile, flammable; irritant to eyes/skin Intermediate in polymer/resin production

Notes on Structural and Functional Differences:

  • Triple Bond vs. Double/Single Bonds : The propyne backbone in the target compound distinguishes it from propane/propene analogs, conferring higher electron-deficient character and reactivity .
  • Chlorination Pattern : 1,1-Dichloro substitution contrasts with 1,2- or 1,3-dichloro isomers, likely altering metabolic pathways and environmental degradation rates .

Research Findings and Data Gaps

  • Toxicity and Environmental Impact : While 1,2,3-Trichloropropane and 1,3-Dichloropropene have well-documented toxicological profiles , data on cyclopropane-containing chlorinated compounds are sparse. The cyclopropyl group may modulate toxicity by influencing bioavailability or metabolic stability.
  • Synthetic Applications : Allyl chloride (3-Chloro-1-propene) is a precursor to epoxides and plastics , whereas this compound’s triple bond could enable click chemistry or cross-coupling reactions.
  • Regulatory Status : 1,3-Dichloropropene is heavily regulated in the EU due to groundwater contamination risks , suggesting similar scrutiny for the target compound if commercialized.

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